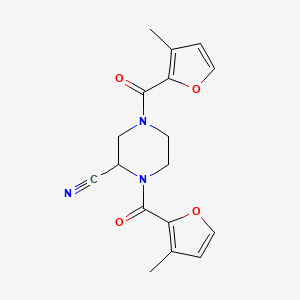

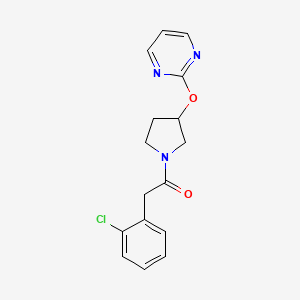

2-(4-(3-chlorophenyl)piperazin-1-yl)-N-cyclopentyl-2-oxoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a phenyl piperazine derivative . It is structurally similar to Trazodone, a drug used to treat major depressive disorder, insomnia, and anxiety disorders . It is also used to treat agitation and sleep disturbances in people with Alzheimer’s disease .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperazine ring bound to a phenyl group . The InChI key for this compound is PHLBKPHSAVXXEF-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Antipsychotic Agents

The piperazine moiety in this compound has been explored for its potential as an antipsychotic agent. Researchers investigate its ability to modulate neurotransmitter receptors, particularly dopamine and serotonin receptors. By understanding its binding affinity and pharmacological effects, scientists aim to develop novel antipsychotic drugs with improved efficacy and reduced side effects .

Antibacterial Activity

Compounds containing piperazine rings have demonstrated antibacterial properties. Researchers have synthesized derivatives of 1,2,4-triazole with a piperazine moiety, some of which exhibit good antibacterial activity. Investigating the antibacterial potential of this compound could lead to the development of new antibiotics .

Antifungal Agents

Certain derivatives of this compound may exhibit moderate antifungal activity against Candida albicans strains. Researchers have observed activity against both ATCC 10231 and clinical isolates. Further studies can explore the structure-activity relationship to optimize its antifungal properties .

Potential Treatments for Neurodegenerative Diseases

The piperazine ring is a component in potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s. Researchers investigate its ability to modulate neurotransmitter systems and protect against neuronal damage. Understanding its mechanism of action may contribute to therapeutic advancements .

Psychoactive Substances

Piperazine derivatives are sometimes used illegally as psychoactive substances for recreational purposes. While this compound may not be directly used in this context, understanding its psychoactivity-related properties contributes to the broader field of substance abuse research .

Drug Delivery Systems

The cyclopentyl-2-oxoacetamide group in this compound could be explored for drug delivery applications. Researchers investigate its role in enhancing drug solubility, stability, and bioavailability. By incorporating this moiety into drug formulations, scientists aim to improve therapeutic outcomes .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as piperazine derivatives, have been found to interact with various receptors such as the5-hydroxytryptamine receptor 2A and the D4 dopamine receptor . These receptors play crucial roles in neurotransmission, affecting various physiological and psychological processes.

Biochemical Pathways

For instance, interaction with the 5-hydroxytryptamine receptor 2A could affect serotonin signaling, while interaction with the D4 dopamine receptor could influence dopamine signaling .

Pharmacokinetics

It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Based on the potential targets, it can be inferred that the compound might influence neuronal activity and neurotransmission, potentially leading to changes in physiological and psychological processes .

Direcciones Futuras

The future directions for research on this compound could involve further investigation into its potential therapeutic uses. For example, there is interest in its potential to slow cognitive loss by improving sleep in people with early stage memory loss or dementia . There is also emerging evidence from preclinical studies for a possible disease-modifying effect due to its ability to enhance proteostasis and protect against neurodegeneration in models of prion disease and frontotemporal dementia .

Propiedades

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopentyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O2/c18-13-4-3-7-15(12-13)20-8-10-21(11-9-20)17(23)16(22)19-14-5-1-2-6-14/h3-4,7,12,14H,1-2,5-6,8-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXGAWMXQGWHQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopentyl-2-oxoacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2989284.png)

![8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B2989285.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2989292.png)

![N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2989294.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2989303.png)

![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2989305.png)